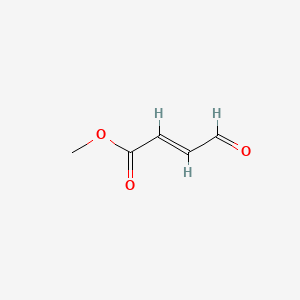

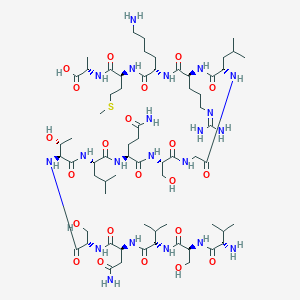

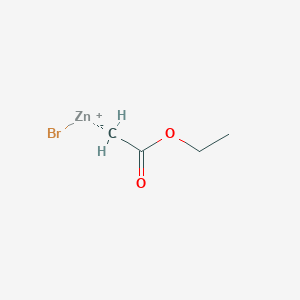

![molecular formula C82H14O2 B3029281 [6,6]-Phenyl-C71-butyric Acid Methyl Ester CAS No. 609771-63-3](/img/structure/B3029281.png)

[6,6]-Phenyl-C71-butyric Acid Methyl Ester

Vue d'ensemble

Description

[6,6]-Phenyl-C71-butyric Acid Methyl Ester: is a fullerene derivative known for its high electron mobility and solubility. It is commonly used in organic electronics, particularly in organic photovoltaics and other electrochemical applications. This compound is a high fullerene analog to [6,6]-Phenyl-C61-butyric Acid Methyl Ester, with enhanced absorption of light in the visible region .

Mécanisme D'action

Target of Action

The primary target of [6,6]-Phenyl-C71-butyric Acid Methyl Ester (PC71BM) is the electron transport chain in organic photovoltaic cells . It acts as an electron acceptor, facilitating the movement of electrons and thereby enhancing the efficiency of the photovoltaic cells .

Mode of Action

PC71BM interacts with its targets by accepting electrons from the donor materials in the photovoltaic cells . This interaction results in the creation of an electric current, which is then used to generate power .

Biochemical Pathways

PC71BM affects the electron transport pathway in organic photovoltaic cells . By accepting electrons from the donor materials, it facilitates the flow of electrons through the cell, enhancing the cell’s efficiency .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of PC71BM, we can discuss its properties in terms of its solubility and mobility. PC71BM is soluble in organic solvents and has high electron mobility . These properties contribute to its bioavailability in the photovoltaic cell, allowing it to effectively participate in electron transport .

Result of Action

The result of PC71BM’s action is the generation of an electric current in the photovoltaic cell . This current is then used to generate power. The use of PC71BM in photovoltaic cells has been shown to significantly improve their efficiency .

Action Environment

The action of PC71BM is influenced by environmental factors such as light and temperature. Light is necessary for the generation of electrons that PC71BM accepts, while temperature can affect the efficiency of electron transport . Furthermore, the stability of PC71BM can be affected by exposure to air and moisture, which can lead to degradation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of [6,6]-Phenyl-C71-butyric Acid Methyl Ester involves the functionalization of fullerene C70. The process typically includes the cyclopropanation of C70 with diazo compounds in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as chromatography and recrystallization to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: [6,6]-Phenyl-C71-butyric Acid Methyl Ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or ozone.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the butyric acid ester moiety are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives or other substituted products.

Applications De Recherche Scientifique

Chemistry:

- Used as an electron acceptor in organic photovoltaics, enhancing the efficiency of solar cells.

- Employed in the fabrication of organic field-effect transistors (OFETs) due to its high electron mobility .

Biology and Medicine:

- Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

- Studied for its antioxidant properties and potential therapeutic applications .

Industry:

- Utilized in the development of high-performance electronic devices, including photodetectors and sensors.

- Applied in the production of advanced materials with unique optoelectronic properties .

Comparaison Avec Des Composés Similaires

[6,6]-Phenyl-C61-butyric Acid Methyl Ester: A lower fullerene analog with similar applications but lower absorption in the visible region.

[6,6]-Thienyl-C61-butyric Acid Methyl Ester: Another fullerene derivative with thiophene groups, offering different electronic properties.

Uniqueness:

Enhanced Light Absorption: [6,6]-Phenyl-C71-butyric Acid Methyl Ester has a broader absorption spectrum in the visible region compared to its C61 counterpart.

Higher Electron Mobility: It exhibits higher electron mobility, making it more efficient in electronic applications.

Propriétés

InChI |

InChI=1S/C82H14O2/c1-84-11(83)8-5-9-80(10-6-3-2-4-7-10)81-76-68-60-50-40-33-24-18-12-13-15-17-16-14(12)20-27-22(16)31-32-23(17)28-21(15)30-26(19(13)24)35-41(33)51(50)61-55-45(35)37(30)47-39(28)49-43(32)53-52-42(31)48-38(27)46-36-29(20)25(18)34(40)44(36)54(60)64-58(46)66-56(48)62(52)70-71-63(53)57(49)67-59(47)65(55)73(77(81)69(61)68)75(67)79(71)82(80,81)78(70)74(66)72(64)76/h2-4,6-7H,5,8-9H2,1H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSFNTBGCTUQFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C9=C9C%12=C%13C%14=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C%27C%28=C(C%14=C%14C%12=C%11C%11=C%14C%28=C%26C%12=C%11C%10=C%10C%12=C%25C%23=C%11C%10=C1C7=C%11C%22=C6C4=C%21C%19=C2C%17=C1C%15=C%13C2=C9C8=C5C2=C31)C%16=C%18C%27=C%24%20)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1031.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609771-63-3 | |

| Record name | [6,6]-Phenyl-C71-butyric acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609771-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'H-Cyclopropa(8,25)(5,6)fullerene-C70-D5h(6)-3'-butanoic acid, 3'-phenyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609771633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'H-Cyclopropa[8,25][5,6]fullerene-C70-D5h(6)-3'-butanoic acid, 3'-phenyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3â?²H-Cyclopropa[8,25] [5,6]fullerene-C70-D5h(6)-3â?²butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of PC71BM?

A1: The molecular formula of PC71BM is C82H14O2, and its molecular weight is 1031.03 g/mol.

Q2: What spectroscopic data is available for PC71BM?

A2: PC71BM exhibits characteristic absorption peaks in the UV-Vis spectrum, with a broader and stronger absorption in the visible light region compared to its C60 analogue, PC61BM. [] This enhanced absorption contributes to improved light harvesting in OPV devices. []

Q3: What makes PC71BM suitable as an electron acceptor in OPVs?

A3: PC71BM possesses several properties that make it a suitable electron acceptor:

- High electron affinity: PC71BM readily accepts electrons from donor materials upon photoexcitation. [, ]

- Good electron mobility: It allows for efficient electron transport within the active layer of OPVs. [, ]

- Solubility in common organic solvents: This enables solution-processing techniques for device fabrication. [, ]

- Favorable energy level alignment with various donor polymers: This facilitates efficient charge separation at the donor/acceptor interface. [, ]

Q4: How does the choice of solvent affect the morphology and performance of PC71BM-based active layers?

A4: The choice of solvent significantly influences the morphology and photovoltaic performance of PC71BM-based active layers.

- Solvent Additives: Using solvent additives like 1,8-diiodooctane (DIO) can control the self-assembly of the donor polymer and PC71BM, leading to finer phase separation and improved device performance. []

- Solubility Considerations: Solvents with different solubility for the donor polymer and PC71BM can impact the crystallinity and domain sizes of each component, ultimately affecting charge transport properties. []

- Alcohol Treatments: Post-treatment of the active layer with alcohols like methanol, ethanol, or 2-propanol can further optimize the morphology, leading to improved device performance. []

Q5: How does the alkyl side chain length of the donor polymer influence its compatibility with PC71BM?

A5: The length of alkyl side chains on the donor polymer can impact its compatibility with PC71BM and ultimately affect the morphology and performance of the active layer.

- Shorter chains: Polymers with shorter side chains often exhibit stronger π−π interactions, leading to more ordered structures and potentially influencing the phase separation with PC71BM. []

- Longer chains: Longer side chains may enhance solubility but could hinder intermolecular interactions, potentially impacting charge transport. [, ]

- Branching: Branched alkyl side chains can influence the polymer's tendency to form nanowires, which can be beneficial for charge transport. []

Q6: What is the impact of thermal annealing on PC71BM-based OPV devices?

A6: Thermal annealing can improve the performance of PC71BM-based OPV devices by:

- Enhancing crystallinity: Annealing can increase the crystallinity of both the donor polymer and PC71BM, improving charge transport properties. [, ]

- Optimizing morphology: Annealing can induce favorable changes in the nanoscale morphology of the active layer, leading to better phase separation and increased interfacial area for exciton dissociation. []

Q7: What are the typical device architectures of PC71BM-based OPVs?

A7: PC71BM is utilized in both conventional and inverted OPV architectures:

Q8: What are the challenges associated with using PC71BM in OPVs?

A8: Despite its widespread use, PC71BM presents some challenges:

- Limited absorption in the visible spectrum: PC71BM primarily absorbs in the UV and blue region, limiting its light-harvesting capabilities. []

- Susceptibility to morphology changes: PC71BM can undergo crystallization and diffusion, leading to device degradation over time. []

Q9: What are the alternatives to PC71BM as an acceptor material in OPVs?

A9: Researchers are actively exploring alternatives to fullerene-based acceptors like PC71BM, including:

- Non-fullerene acceptors: These materials offer advantages such as tunable energy levels, strong absorption in the visible spectrum, and potentially higher stability. [, ]

- Small molecules: Small molecules with tailored structures and properties are being investigated as potential replacements for PC71BM. [, ]

Q10: How does PC71BM interact with the donor material in the active layer?

A10: PC71BM interacts with the donor material in the active layer through a combination of:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

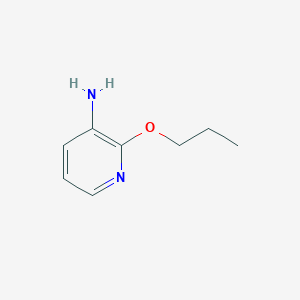

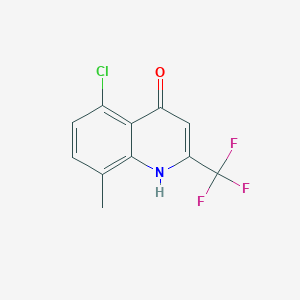

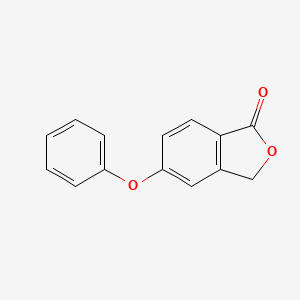

![6-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B3029199.png)

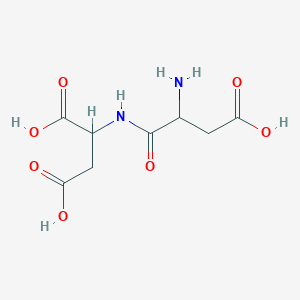

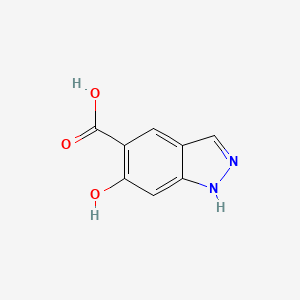

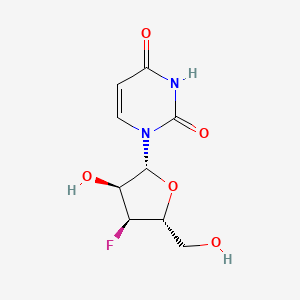

![6-Bromo-2-(piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B3029205.png)

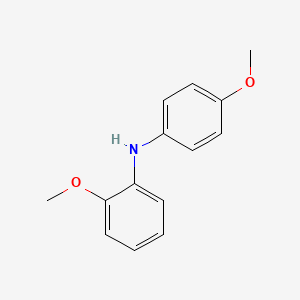

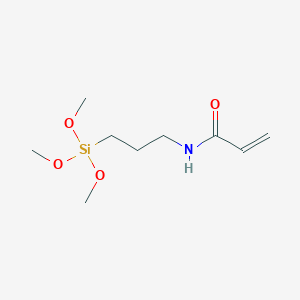

![6,10-Dioxaspiro[4.5]decane-7,9-dione](/img/structure/B3029208.png)